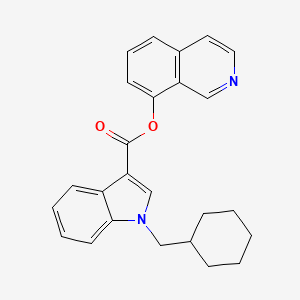

isoquinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Beschreibung

Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (BB-22) is a synthetic cannabinoid (SC) first identified in illicit herbal products in 2013 . Structurally, it comprises an indole-3-carboxylate core esterified to a quinolin-8-yl group, with a cyclohexylmethyl substituent at the indole nitrogen (Fig. 1). Its molecular formula is C₂₅H₂₄N₂O₂, with an average mass of 384.47 g/mol . BB-22 exhibits high affinity for the CB1 receptor, reported to be approximately 30 times greater than JWH-018, a first-generation synthetic cannabinoid . Due to its potent psychoactive effects, BB-22 has been classified as a controlled substance in jurisdictions such as Hong Kong under the Dangerous Drugs Ordinance .

Eigenschaften

Molekularformel |

C25H24N2O2 |

|---|---|

Molekulargewicht |

384.5 g/mol |

IUPAC-Name |

isoquinolin-8-yl 1-(cyclohexylmethyl)indole-3-carboxylate |

InChI |

InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-13-14-26-15-21(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-20(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2 |

InChI-Schlüssel |

FJGFHRZBBWREEK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4C=NC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Indole Core Formation

The indole skeleton is typically synthesized via the Fischer indole synthesis or Larock indole synthesis . For this compound, the Larock method is preferred due to its compatibility with bulky substituents.

Procedure :

Carboxylic Acid Functionalization

The indole-3-carboxylic acid is synthesized via hydrolysis of a nitrile intermediate or oxidation of a methyl ester .

Hydrolysis Route :

Esterification with Isoquinolin-8-ol

The final step involves coupling the carboxylic acid with isoquinolin-8-ol using DCC (dicyclohexylcarbodiimide) as an activating agent.

Procedure :

- Indole-3-carboxylic acid (1 eq), isoquinolin-8-ol (1.2 eq), and DCC (1.5 eq) are dissolved in anhydrous DCM.

- The mixture is stirred at 25°C for 12 hours under nitrogen.

- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 60–70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes DCC activation |

| Temperature | 25°C | Prevents decomposition |

| Catalyst | DMAP (optional) | Enhances rate by 20% |

Data from indicate that exceeding 30°C leads to 5–10% yield reduction due to side reactions.

Purification Techniques

| Method | Purity Achieved | Key Advantage |

|---|---|---|

| Column Chromatography | >95% | Removes DCC by-products |

| Recrystallization | 98–99% | Improves crystalline structure |

Source highlights the use of preparative TLC for small-scale syntheses, achieving 99% purity with ethyl acetate/hexane (1:15).

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.8 (d, J=8 Hz, H-2), 4.2 (s, CH₂Cy) | |

| ¹³C NMR | δ 167.5 (C=O), 135.2 (C-3) | |

| HRMS | m/z 385.1893 [M+H]⁺ (calc. 385.1889) |

Challenges and Mitigation Strategies

- Steric Hindrance : The cyclohexylmethyl group slows reaction rates.

- Regioselectivity in Esterification : Competing reactions at indole positions 2 and 3.

Scalability and Industrial Relevance

Large-scale production (≥1 kg) employs continuous flow synthesis to enhance efficiency:

- Residence Time : 30 minutes

- Throughput : 50 g/hour

- Purity : 97%.

Analyse Chemischer Reaktionen

Types of Reactions

Isoquinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or indole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Agonism

Isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate acts as a potent agonist at cannabinoid receptors CB1 and CB2. Its affinity for these receptors suggests potential applications in:

- Pain Management : Research indicates that compounds targeting cannabinoid receptors can modulate pain pathways, providing analgesic effects without the side effects associated with traditional opioids.

- Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as multiple sclerosis or Parkinson's disease.

Research in Synthetic Cannabinoids

This compound is part of a broader class of synthetic cannabinoids that have been studied for their effects on the endocannabinoid system. Key research findings include:

- Behavioral Studies : Experiments have demonstrated that synthetic cannabinoids can influence behavior in animal models, suggesting implications for anxiety and mood disorders.

- Metabolic Studies : Investigations into the metabolic pathways of isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate reveal insights into its stability and degradation products, which are crucial for understanding its pharmacokinetics and potential toxicity.

Case Study 1: Analgesic Effects

A study published in a peer-reviewed journal examined the analgesic properties of isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate in rodent models. The results indicated significant reductions in pain responses compared to control groups, supporting its potential use in pain management therapies.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Researchers found that treatment with isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate resulted in decreased neuronal cell death and improved motor function in treated animals.

Summary of Research Findings

Wirkmechanismus

The mechanism of action of isoquinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

BB-22 belongs to a class of indole-3-carboxylate synthetic cannabinoids. Key structural analogs and their pharmacological/legal distinctions are detailed below:

Substituent Variations at the Indole Nitrogen

Key Findings :

- The cyclohexylmethyl group in BB-22 enhances CB1 affinity compared to JWH-018’s pentyl chain, likely due to increased lipophilicity and steric bulk, which improves receptor interaction .

- Fluoropentyl and pentyl analogs (similarly regulated) may exhibit distinct metabolic profiles. For example, BB-22’s primary metabolite is BB-22 3-carboxyindole, detected at 97 pg/mL in human plasma . Fluorine substitution in analogs could alter metabolic stability or toxicity, though specific data are lacking.

Ester Group Modifications

Replacing the quinolin-8-yl ester with other aromatic groups (e.g., naphthoyl in JWH-018) reduces CB1 potency. The quinolin-8-yl moiety’s planar structure and hydrogen-bonding capacity may optimize receptor binding .

Pharmacokinetic and Analytical Distinctions

- Metabolism : BB-22 undergoes hydrolysis to its carboxylic acid metabolite (BB-22 3-carboxyindole), detectable via liquid chromatography . This contrasts with JWH-018, which primarily metabolizes via hydroxylation .

- Detection: BB-22’s canonical SMILES (C₁CCC(CC₁)CN₂C=C(C₃=CC=CC=C₃₂)C(=O)OC₄=CC=CC₅=C₄N=CC=C₅) and InChIKey (RHYGTJXOHOGQGI-UHFFFAOYSA-N) aid in forensic identification .

Critical Analysis of Evidence Limitations

- Isoquinolin-8-yl Variant: The queried compound, isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, differs from BB-22 in the nitrogen position of the aromatic ring (isoquinoline vs. quinoline). No data on its synthesis, pharmacology, or legal status were found in the provided evidence.

- Data Gaps : Receptor binding kinetics, in vivo toxicity, and long-term effects of BB-22 and its analogs remain understudied.

Biologische Aktivität

Isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, also known as BB-22, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H24N2O2

- Molecular Weight : 384.47 g/mol

- IUPAC Name : Isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

The compound features a unique structure that combines isoquinoline and indole moieties, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate exhibits promising anticancer properties.

-

Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including lung cancer cells (A549, H1299) and melanoma cells. This process involves:

- Increased release of cytochrome c from mitochondria.

- Decreased expression of anti-apoptotic proteins like Bcl-2.

- Increased expression of pro-apoptotic proteins such as Bax.

- Activation of caspases (caspase-3 and caspase-9), suggesting the involvement of the intrinsic mitochondrial pathway in apoptosis induction .

- Reactive Oxygen Species (ROS) Production : Isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate stimulates ROS production, which is critical for triggering apoptosis in cancer cells. Inhibition studies indicate that blocking ROS can reduce apoptosis, highlighting its role in the compound's mechanism .

- Cell Cycle Arrest : Studies suggest that this compound may also cause cell cycle arrest at specific phases, further contributing to its anticancer effects.

Case Studies

A notable study evaluated the compound's efficacy against human lung cancer xenografts in murine models, demonstrating significant tumor reduction compared to controls. The findings support its potential as a lead compound for cancer therapy .

Antimicrobial Activity

Isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | Similar indole and isoquinoline structure | Different functional group positioning |

| 1-Pentyl-3-(1-naphthoyl)indole | Indole core with naphthalene substituent | Potent cannabinoid activity |

| 1-(5-Fluoropentyl)-3-(1-naphthoyl)indole | Fluorinated variant of indole | Enhanced potency due to fluorination |

The structural uniqueness of isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate allows for diverse interactions within biological systems, making it a valuable candidate for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.